
Phenyl isocyanate-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl isocyanate-15N is a nitrogen-15 labeled compound with the molecular formula C6H515NCO. It is an isotopically labeled version of phenyl isocyanate, where the nitrogen atom is replaced with the nitrogen-15 isotope. This compound is used in various scientific research applications due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl isocyanate-15N can be synthesized through the catalytic decomposition of methyl N-phenyl carbamate. This method involves the use of a bismuth oxide (Bi2O3) catalyst. The reaction is carried out at the boiling temperature of o-dichlorobenzene under normal pressure. The optimal reaction conditions include a mass ratio of catalyst to methyl N-phenyl carbamate of 0.05, a mass ratio of o-dichlorobenzene to methyl N-phenyl carbamate of 15:1, and a reaction time of 60 minutes .
Industrial Production Methods
Traditionally, phenyl isocyanate is produced by the phosgenation of aniline. this method involves handling toxic phosgene and produces highly corrosive by-products. To minimize environmental impact, green routes without the phosgenation step have been developed. These methods involve the catalytic production of methyl N-phenyl carbamate from aniline and dimethyl carbonate, followed by its decomposition .
Chemical Reactions Analysis
Types of Reactions
Phenyl isocyanate-15N undergoes various chemical reactions, including:
Addition Reactions: Reacts with amines to form ureas and with alcohols to form carbamates.
Cycloaddition Reactions: In the presence of triethylamine, it activates nitro groups to undergo 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form ureas.
Alcohols: Reacts with alcohols to form carbamates.
Triethylamine: Used to activate nitro groups for cycloaddition reactions.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Oxime-like Dimers: Formed from the cycloaddition reaction with nitro groups.
Scientific Research Applications
Phenyl isocyanate-15N is used in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and for studying reaction mechanisms.
Biology: Employed in labeling studies to track nitrogen atoms in biological systems.
Medicine: Used in the synthesis of pharmaceuticals and for studying drug metabolism.
Industry: Utilized in the production of pesticides and other industrial chemicals
Mechanism of Action
Phenyl isocyanate-15N exerts its effects through the formation of urethanes by reacting with alcohols. The reaction involves the interaction of phenyl isocyanate with organotin alkoxide to form a carbamate, which then reacts with an alcohol molecule to produce urethane and regenerate the organotin alkoxide . This mechanism is crucial in the formation of polyurethanes and other related compounds.
Comparison with Similar Compounds
Phenyl isocyanate-15N is compared with other similar compounds such as:
Phenyl isocyanate: The non-labeled version with similar chemical properties but without the isotopic labeling.
Methyl isocyanate: A smaller isocyanate compound used in the production of pesticides.
Ethyl isocyanate: Another isocyanate compound used in organic synthesis.
This compound is unique due to its isotopic labeling, which makes it valuable for research applications that require tracking of nitrogen atoms.
Properties
CAS No. |
1013427-71-8 |
|---|---|
Molecular Formula |
C7H5NO |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
(oxomethylideneamino)benzene |
InChI |
InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i8+1 |
InChI Key |
DGTNSSLYPYDJGL-VJJZLTLGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[15N]=C=O |
Canonical SMILES |
C1=CC=C(C=C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)
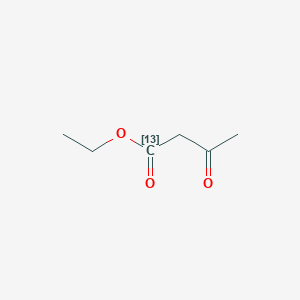
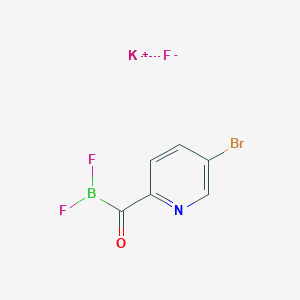
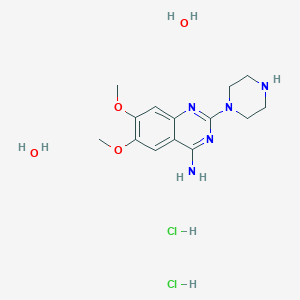
![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)

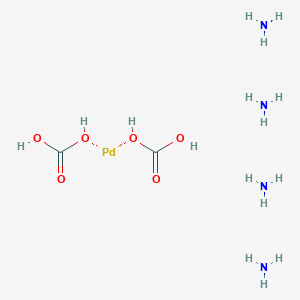
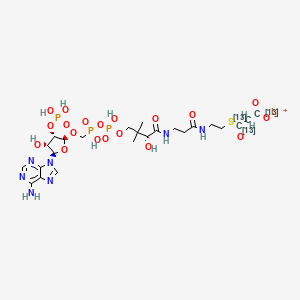

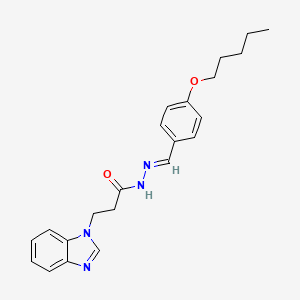

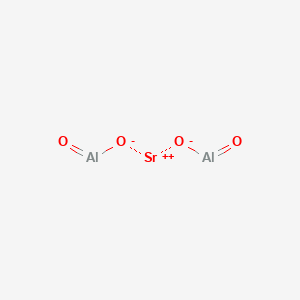
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide](/img/structure/B12057380.png)

